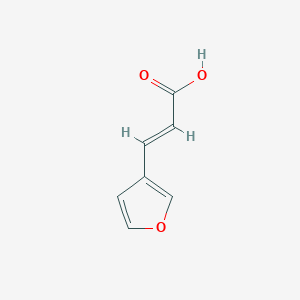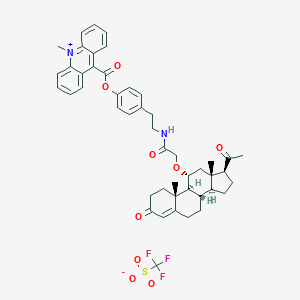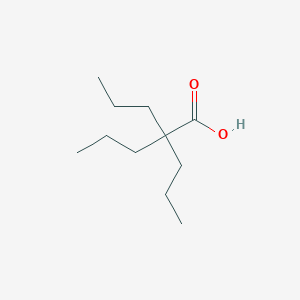
2,2-Dipropylpentanoic acid
概要
説明
科学的研究の応用
ABT-578 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mTOR pathway and its inhibitors.
Biology: Investigated for its effects on cell proliferation and apoptosis.
Medicine: Primarily used in drug-eluting stents to prevent restenosis in patients undergoing angioplasty
Industry: Utilized in the development of advanced drug delivery systems and coatings for medical devices.
Safety and Hazards
生化学分析
Biochemical Properties
The biochemical properties of 2,2-Dipropylpentanoic acid are not fully understood due to the limited research available. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
準備方法
合成経路と反応条件
ABT-578は、シロリムスから一連の化学修飾を経て合成されます。 . 反応条件には、一般的に、テトラゾール環の形成を促進するために、有機溶媒と触媒の使用が含まれます。
工業生産方法
ABT-578の工業生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、結晶化やクロマトグラフィーなどの複数の精製工程が含まれており、最終生成物が分離されます .
化学反応の分析
反応の種類
ABT-578は、以下を含むさまざまな化学反応を起こします。
酸化: 分子上の複数の位置での水酸化。
還元: 特定の官能基の還元。
置換: さまざまな位置での異なる置換基の導入.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒が含まれます。 反応は、一般的に、特異性と収率を確保するために、制御された温度と圧力の条件下で行われます .
主要な生成物
これらの反応から生成される主要な生成物には、ABT-578のヒドロキシル化および脱メチル化誘導体が含まれます。 これらの誘導体は、多くの場合、薬理学的特性と潜在的な治療用途について研究されています .
科学研究の応用
ABT-578は、以下を含む、幅広い科学研究の応用を持っています。
化学: mTOR経路とその阻害剤を研究するためのモデル化合物として使用されています。
生物学: 細胞増殖とアポトーシスへの影響について調査されています。
作用機序
ABT-578は、細胞の増殖と増殖の重要な調節因子である、メカニズム的標的であるラパマイシン(mTOR)に結合することによってその効果を発揮します。 mTORを阻害することにより、ABT-578は細胞周期を効果的に停止させ、平滑筋細胞の増殖を防ぎ、再狭窄のリスクを軽減します . 関与する分子標的には、細胞代謝と成長において重要な役割を果たすmTOR複合体1(mTORC1)とmTOR複合体2(mTORC2)が含まれます .
類似の化合物との比較
類似の化合物
シロリムス(ラパマイシン): ABT-578の母体化合物であり、免疫抑制剤や薬物溶出ステントに使用されます。
ABT-578の独自性
ABT-578は、平滑筋細胞の増殖を抑制する安定性と有効性を高める、特定の化学修飾によって独特です。 シロリムスやエベロリムスとは異なり、ABT-578は、mTORとの追加の結合相互作用を提供するテトラゾール環を持っており、治療効果の向上につながります .
類似化合物との比較
Similar Compounds
Sirolimus (Rapamycin): The parent compound of ABT-578, used as an immunosuppressant and in drug-eluting stents.
Everolimus: Another derivative of sirolimus, used in cancer therapy and drug-eluting stents
Uniqueness of ABT-578
ABT-578 is unique due to its specific chemical modifications, which enhance its stability and efficacy in preventing smooth muscle cell proliferation. Unlike sirolimus and everolimus, ABT-578 has a tetrazole ring that provides additional binding interactions with mTOR, leading to improved therapeutic outcomes .
特性
IUPAC Name |
2,2-dipropylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJGAWHIMHSGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200037 | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52061-75-3 | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52061-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052061753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dipropylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIPROPYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6TN518LGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



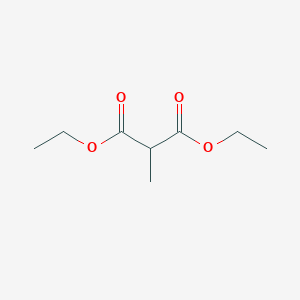
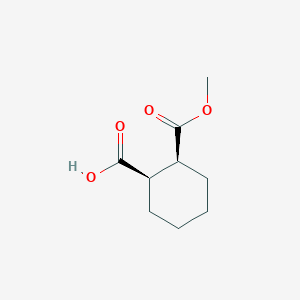

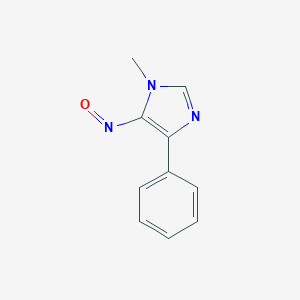
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
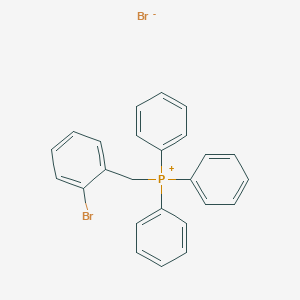
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
